Tetrapentylammonium hydroxide

Catalog No.
S649689
CAS No.
4598-61-2
M.F
C20H45NO
M. Wt
315.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapentylammonium hydroxide

CAS Number

4598-61-2

Product Name

Tetrapentylammonium hydroxide

IUPAC Name

tetrapentylazanium;hydroxide

Molecular Formula

C20H45NO

Molecular Weight

315.6 g/mol

InChI

InChI=1S/C20H44N.H2O/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H2/q+1;/p-1

InChI Key

JVOPCCBEQRRLOJ-UHFFFAOYSA-M

SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[OH-]

Synonyms

tetrapentylammonium, tetrapentylammonium bromide, tetrapentylammonium chloride, tetrapentylammonium hydrogen sulfate, tetrapentylammonium hydroxide, tetrapentylammonium iodide, tetrapentylammonium ion, tetrapentylammonium metaphosphate (3:1), tetrapentylammonium metaphosphate (4:1), tetrapentylammonium monopicrate, tetrapentylammonium nitrate, tetrapentylammonium perchlorate

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[OH-]

Studying Methane Hydrate Formation:

TPAH serves as a model compound in investigating the influence of quaternary ammonium salts on the formation of methane hydrates, also known as clathrate hydrates []. These ice-like structures trap small gas molecules, including methane, within their cavities. Understanding their formation is crucial for exploring potential applications in natural gas storage and transportation. Research suggests that TPAH can alter the size and morphology of methane hydrates, providing valuable insights into their formation mechanisms [].

Tetrapentylammonium hydroxide is a quaternary ammonium compound with the chemical formula C20H45NO\text{C}_{20}\text{H}_{45}\text{N}\text{O} and a CAS number of 4598-61-2. The compound features a central nitrogen atom positively charged and surrounded by four long pentyl chains, which contributes to its unique hydrophobic characteristics. The hydroxide group attached to the nitrogen provides it with basic properties, making it a potent base in various organic reactions .

TPAH's mechanism of action depends on the specific research application. As a strong base, it can deprotonate functional groups in other molecules, influencing their chemical properties. For example, studies have used TPAH to maintain the pH of solutions during investigations of nanoparticle adsorption at interfaces.

TPAH is a strong base and can cause skin and eye irritation upon contact. Standard laboratory safety protocols for handling strong bases should be followed when working with TPAH, including wearing gloves, eye protection, and working in a fume hood [].

Tetrapentylammonium hydroxide is known for its role as a strong base in organic chemistry. It can facilitate several reactions, including:

  • Alkylation: It is often used under phase-transfer conditions to perform alkylations, where it can transfer an alkyl group from one molecule to another.
  • Deprotonation: The compound can deprotonate various functional groups, influencing the reactivity of other molecules .
  • Catalysis: It serves as a catalyst in esterification and transesterification processes, enhancing reaction rates and yields .

Tetrapentylammonium hydroxide is synthesized through several methods:

  • Reaction with Tertiary Pentyl Amine: A common method involves reacting a tertiary pentyl amine with a strong base such as tetraethylammonium hydroxide:
     C5H11)3N+ C2H5)4N+OH C5H11)4N+OH+ C2H5)3N\text{ C}_5\text{H}_{11})_3\text{N}+\text{ C}_2\text{H}_5)_4\text{N}^+\text{OH}^-\rightarrow \text{ C}_5\text{H}_{11})_4\text{N}^+\text{OH}^-+\text{ C}_2\text{H}_5)_3\text{N}
  • In Situ Preparation: Solutions can be prepared in situ from pentylammonium halides by reacting them with silver oxide or using ion exchange resins .

Tetrapentylammonium hydroxide has diverse applications across various fields:

  • Organic Synthesis: It is widely used as a strong base for various organic reactions, including alkylation and esterification.
  • Research Tool: As a model compound in studies related to methane hydrates, it aids in understanding gas storage mechanisms.
  • Catalysis: It acts as a catalyst in specific addition reactions, enhancing the efficiency of chemical processes .

Tetrapentylammonium hydroxide shares similarities with other quaternary ammonium compounds but stands out due to its unique long-chain structure. Here are some comparable compounds:

Compound NameFormulaKey Features
Tetrabutylammonium hydroxideC16H36NO\text{C}_{16}\text{H}_{36}\text{N}\text{O}Commonly used as a phase-transfer catalyst
Tetraethylammonium hydroxideC8H20NO\text{C}_{8}\text{H}_{20}\text{N}\text{O}Smaller alkyl chains; less hydrophobic
TriethylamineC6H15N\text{C}_{6}\text{H}_{15}\text{N}Tertiary amine; not a quaternary ammonium compound

Tetrapentylammonium hydroxide's longer pentyl chains provide enhanced hydrophobicity compared to shorter-chain analogs like tetrabutylammonium hydroxide, making it more effective in certain organic reactions and research applications .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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